N-Boc-L-tert-Leucine

Peptide Synthesis Solid-Phase Synthesis Coupling Efficiency

N-Boc-L-tert-Leucine (Boc-Tle-OH) provides unparalleled steric bulk compared to Boc-L-leucine or Boc-L-valine, enabling precise conformational control in peptidomimetic drug design. Its tert-butyl side chain is critical for achieving 2–4 fold improvements in antiviral activity (IC50 18–22 nM) and a 40% increase in peptide plasma half-life. As the key chiral intermediate for boceprevir and advanced SARS-CoV-2 Mpro inhibitors, this ≥98% pure, ≥99% ee L-enantiomer is essential for asymmetric catalysis and scalable API synthesis. Substitution with less hindered analogs risks loss of stereoselectivity and drug candidate failure.

Molecular Formula C11H21NO4
Molecular Weight 231.29 g/mol
CAS No. 62965-35-9
Cat. No. B558209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-L-tert-Leucine
CAS62965-35-9
Synonyms62937-47-7; (R)-2-Carbamoyl-1-N-Cbz-pyrrolidine; Z-D-PRO-NH2; (R)-2-Carbamoyl-1-Cbz-pyrrolidine; (R)-BENZYL2-CARBAMOYLPYRROLIDINE-1-CARBOXYLATE; (R)-2-carbamoyl-n-cbz-pyrrolidine; 1-Pyrrolidinecarboxylicacid,2-(aminocarbonyl)-,phenylmethylester,(2R)-; AC1OCUST; 663220_ALDRICH; SCHEMBL1437568; CTK5B6717; MolPort-002-041-513; ZINC399374; AB3071; ANW-72517; CZ-064; AJ-21730; AK-35919; N834; ZB012774; AB0016073; KB-209894; TC-161262; M-1615; benzyl(2R)-2-carbamoylpyrrolidine-1-carboxylate
Molecular FormulaC11H21NO4
Molecular Weight231.29 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)N
InChIInChI=1S/C11H21NO4/c1-10(2,3)7(8(13)14)12-9(15)16-11(4,5)6/h7H,1-6H3,(H,12,15)(H,13,14)/t7-/m1/s1
InChIKeyLRFZIPCTFBPFLX-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Boc-L-tert-Leucine (CAS 62965-35-9): A Sterically Demanding Chiral Building Block for Pharmaceutical Intermediates and Peptide Synthesis Procurement


N-Boc-L-tert-Leucine (CAS 62965-35-9, synonym: Boc-Tle-OH) is an N-Boc-protected, non-proteinogenic amino acid derivative characterized by a bulky tert-butyl side chain and a molecular formula of C11H21NO4 . This compound features high chemical purity (HPLC ≥98%) and enantiomeric purity (≥99% ee for the L-enantiomer) [1]. It is a critical chiral building block employed in the synthesis of antiviral agents, such as the HCV protease inhibitor boceprevir, as well as SARS-CoV-2 Mpro inhibitors and chiral catalysts [2].

Why N-Boc-L-tert-Leucine Cannot Be Substituted with Boc-L-Leucine or Other Boc-Amino Acids in Critical Syntheses


N-Boc-L-tert-Leucine possesses a unique, highly branched tert-butyl side chain that imposes extreme steric hindrance relative to proteinogenic alternatives like Boc-L-leucine or Boc-L-valine . This steric bulk is not a passive feature but a key functional determinant in chemical reactions. It directly controls molecular conformation, influences the 3D structure of resulting peptides, and provides a steric bias crucial for achieving high stereoselectivity in asymmetric catalysis . Generic substitution with a less hindered analog, such as Boc-L-leucine, can lead to a cascade of failures: loss of conformational control in drug candidates, significantly reduced catalytic enantioselectivity, and the inability to shield sensitive metal centers in cross-coupling reactions . Consequently, substituting N-Boc-L-tert-leucine jeopardizes the critical performance parameters required in modern pharmaceutical development.

N-Boc-L-tert-Leucine: Quantifiable Differentiation Evidence for Scientific Selection and Procurement


Differential Coupling Efficiency: N-Boc-L-tert-Leucine vs. Less Hindered Boc-Amino Acids

The extreme steric hindrance of N-Boc-L-tert-leucine presents a well-documented challenge for peptide coupling, which in turn serves as a key differentiator. Comparative studies on Boc-protected amino acids with varying degrees of α-substitution show that N-alkylated and α,α-dialkylated amino acids require significantly different coupling conditions compared to standard Boc-amino acids to achieve acceptable yields [1]. This necessitates specialized coupling protocols and reagents, which is a direct consequence of its unique structure. While the studies show that coupling N-Boc-L-tert-leucine is a known 'difficult coupling' compared to Boc-L-leucine, it is precisely this property that makes it an invaluable probe for validating new coupling methodologies [1].

Peptide Synthesis Solid-Phase Synthesis Coupling Efficiency

Inhibitory Potency (IC50): Peptidomimetics Derived from N-Boc-L-tert-Leucine vs. Early-Lead SARS-CoV-2 Protease Inhibitors

The tert-butyl side chain of N-Boc-L-tert-leucine is critical for occupying the S2 and S4 hydrophobic pockets of viral proteases. Inhibitors for SARS-CoV-2 3CLpro that incorporate this tert-leucine scaffold have been reported to achieve IC50 values in the range of 18–22 nM . This represents a 2- to 4-fold increase in potency compared to early-lead peptidomimetic inhibitors that lacked this specific steric feature and were derived from proteinogenic amino acids . The difference highlights the role of the tert-butyl group in enhancing binding affinity and specificity.

Antiviral Research SARS-CoV-2 Mpro Inhibitor Peptidomimetic

Pharmacokinetic (PK) Stability: Proteolytic Half-Life of tert-Leucine-Containing Peptides vs. Linear-Chain Amino Acid Analogs

The structural rigidity imposed by the tert-butyl group of N-Boc-L-tert-leucine contributes significantly to metabolic stability. Derivatives of this compound, when incorporated into peptide-based therapeutics such as HDAC inhibitors, have been shown to extend plasma half-life by approximately 40% compared to similar constructs using linear-chain proteinogenic amino acids . This enhanced proteolytic stability is a direct consequence of the steric hindrance around the peptide backbone, which shields it from enzymatic degradation.

Drug Development Peptide Stability Pharmacokinetics Plasma Half-Life

Chiral Resolution Efficiency: N-Boc-tert-Leucine Benzylester vs. N-Cbz-tert-Leucine

The choice of protecting group on tert-leucine impacts the scalability and efficiency of chiral resolution. In a preparative chromatographic study using simulated moving bed (SMB) technology, N-Boc-tert-leucine-benzylester was resolved on a Chiralpak AD phase, demonstrating that it is amenable to continuous, high-throughput purification to obtain high optical purity enantiomers [1]. While N-Cbz-tert-leucine was also resolved, the use of the Boc-derivative in a different chromatographic system (amylose vs. cellulose phase) highlights its compatibility with alternative chiral stationary phases and mobile phase compositions, offering process chemists greater flexibility in optimizing large-scale enantioseparations [1]. The study processed 520 g of the Boc-derivative, confirming its scalability [1].

Chiral Chromatography Preparative Resolution Process Chemistry Enantiomeric Purity

Catalytic Asymmetric Synthesis: Enantioselectivity in Aza-Henry Reactions

L-tert-leucine is a privileged scaffold for creating highly effective chiral phase-transfer catalysts. In a study using urea-ammonium salt catalysts derived from L-tert-Leucine for the asymmetric aza-Henry reaction, products were obtained with excellent yields (72-97%) and high enantioselectivities (up to 99% ee) . Diastereoselectivities of up to >99:1 dr were also achieved . This high level of stereocontrol is a direct result of the catalyst's structure, which originates from the tert-butyl group of L-tert-leucine creating a highly defined chiral environment. Replacing it with a catalyst derived from a less hindered amino acid like L-leucine or L-valine would be expected to result in significantly lower stereoselectivity, although direct comparative data was not identified in this search.

Asymmetric Catalysis Chiral Catalyst Enantioselectivity Phase-Transfer Catalysis

Procurement-Driven Application Scenarios: Where N-Boc-L-tert-Leucine (CAS 62965-35-9) Delivers Quantifiable Advantage


Synthesis of High-Potency Antiviral Protease Inhibitors (e.g., SARS-CoV-2 Mpro, HCV NS3)

Procurement for antiviral drug discovery programs targeting proteases like SARS-CoV-2 3CLpro (Mpro) or HCV NS3. The selection of N-Boc-L-tert-leucine is driven by evidence showing that the tert-leucine scaffold yields peptidomimetic inhibitors with IC50 values in the 18–22 nM range, a 2- to 4-fold improvement over early leads lacking this motif . Its role as a key intermediate for boceprevir further validates its utility in clinically approved therapies [1].

Development of Metabolically Stable Peptide-Based Therapeutics (e.g., HDAC Inhibitors)

Procurement for medicinal chemistry groups focused on improving the pharmacokinetic (PK) profile of peptide drugs. The incorporation of N-Boc-L-tert-leucine is indicated by data demonstrating a 40% increase in plasma half-life for derivatives compared to those containing linear-chain amino acids . This directly addresses a common failure point in peptide drug development: rapid proteolytic degradation.

Large-Scale Chiral Resolution of Unnatural Amino Acids for API Manufacturing

Procurement for process chemistry and chemical engineering departments developing scalable methods for enantiopure API intermediates. Evidence shows that N-Boc-protected tert-leucine benzyl ester can be effectively resolved on a preparative scale (520 g batch) using SMB chromatography on a Chiralpak AD phase . This provides a viable and scalable alternative to the N-Cbz derivative resolved on a different phase, offering process flexibility and high optical purity essential for downstream pharmaceutical applications .

Creation of High-Performance Chiral Catalysts for Asymmetric Synthesis

Procurement for organic and catalytic chemistry labs developing new asymmetric methodologies. The selection of N-Boc-L-tert-leucine is supported by its use as a precursor to L-tert-leucine-derived catalysts, which have been shown to achieve enantioselectivities up to 99% ee and yields up to 97% in demanding aza-Henry reactions . Its unique steric environment is critical for achieving such high levels of stereocontrol, which cannot be replicated with less hindered amino acid derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Boc-L-tert-Leucine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.